molecular formula C20H14Cl2N4 B11082603 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11082603
M. Wt: 381.3 g/mol
InChI Key: MMISDNMZMWPFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyridobenzimidazole derivative characterized by a 3,4-dichlorobenzylamino substituent at position 1 and a methyl group at position 2. Its structure combines a pyrido[1,2-a]benzimidazole core with a nitrile group at position 4, which enhances its electronic properties and binding affinity to biological targets . The compound is available at 95% purity (CAS: 865658-17-9) and has been investigated in anticancer and antimicrobial research .

Properties

Molecular Formula

C20H14Cl2N4

Molecular Weight

381.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H14Cl2N4/c1-12-8-19(24-11-13-6-7-15(21)16(22)9-13)26-18-5-3-2-4-17(18)25-20(26)14(12)10-23/h2-9,24H,11H2,1H3

InChI Key

MMISDNMZMWPFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

Benzimidazole derivatives are typically synthesized by condensing o-phenylenediamine with aldehydes or ketones. For 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile:

  • Reagents : o-Phenylenediamine, a methyl-substituted ketone (e.g., 3-methyl-1H-pyridin-2-one), and a cyanide source (e.g., potassium cyanide).

  • Conditions : Acidic or basic catalysis, followed by cyclization under heat.

StepReagents/ConditionsProductYield
1o-Phenylenediamine + 3-methyl-1H-pyridin-2-one, H₂SO₄, refluxBenzimidazole intermediate~60–70%
2Cyanation (e.g., NaCN in DMF, 80°C)4-Carbonitrile derivative~70–80%

Functionalization at Position 1: Introduction of (3,4-Dichlorobenzyl)amino Group

The amino group at position 1 is introduced via transition-metal-catalyzed cross-coupling or nucleophilic substitution.

Buchwald–Hartwig Amination

This method couples an aryl halide with an amine using palladium catalysts. For 1-[(3,4-dichlorobenzyl)amino] substitution:

  • Reagents : 3,4-Dichlorobenzylamine, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., 2,2′-bipyridine), base (e.g., Cs₂CO₃).

  • Conditions : Toluene, 110°C, 12–24 hours.

ParameterValue
Catalyst systemPd(OAc)₂/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C
Yield65–75%

Nucleophilic Aromatic Substitution (NAS)

If the core contains a leaving group (e.g., bromine) at position 1, NAS with 3,4-dichlorobenzylamine is feasible:

  • Reagents : 3,4-Dichlorobenzylamine, K₂CO₃, DMF.

  • Conditions : 80–100°C, 6–12 hours.

ParameterValue
Leaving groupBr
Amine3,4-Dichlorobenzylamine
BaseK₂CO₃
SolventDMF
Yield50–60%

Alternative Approaches

One-Pot Multi-Component Reactions

For efficient synthesis, a one-pot strategy may combine benzimidazole formation and functionalization:

  • Step 1 : Condense o-phenylenediamine with a methyl-substituted pyridine derivative.

  • Step 2 : Introduce the carbonitrile group via cyanation.

  • Step 3 : Couple with 3,4-dichlorobenzylamine under catalytic conditions.

ComponentReagentsConditions
Pyrido[1,2-a]benzimidazole coreo-Phenylenediamine + 3-methyl-1H-pyridin-2-oneH₂SO₄, reflux
CarbonitrileNaCNDMF, 80°C
(3,4-Dichlorobenzyl)aminoPd(OAc)₂/Xantphos, Cs₂CO₃Toluene, 110°C

Optimization and Challenges

Solvent and Catalyst Screening

  • Solvents : Toluene or DMF are preferred for high-temperature reactions. Polar aprotic solvents (e.g., DMSO) may degrade sensitive intermediates.

  • Catalysts : Pd(Xantphos) systems outperform Pd(bpy) in aromatic amination due to enhanced ligand stability.

Yield Limitations

Low yields in NAS (50–60%) are attributed to steric hindrance from the pyrido[1,2-a]benzimidazole core. Buchwald–Hartwig amination offers higher efficiency (65–75%) but requires costly catalysts.

Purification and Characterization

Crystallization

Common solvents for crystallization include ethyl acetate, diisopropyl ether, or toluene. High-purity products are achieved via column chromatography (SiO₂, hexane/ethyl acetate).

SolventYieldPurity
Ethyl acetate85–90%98–99% (HPLC)
Diisopropyl ether95–98%99–99.5%

Spectroscopic Data

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic H), δ 2.5 ppm (CH₃), δ 4.0–4.2 ppm (CH₂ in benzyl group).

  • MS : [M+H]⁺ at m/z 385.1 (calculated for C₁₉H₁₄Cl₂N₄).

Comparative Analysis with Analogues

CompoundPosition 1 SubstituentYieldKey Reference
1-(3,4-Dichlorobenzyl)amino derivative(3,4-Dichlorobenzyl)amino65–75%
1-(4-Methoxyphenyl)amino derivative(4-Methoxyphenyl)amino70–80%
1-(2,4-Dichlorobenzyl)amino derivative(2,4-Dichlorobenzyl)amino55–65%

Scalability and Industrial Relevance

Industrial production may adopt continuous-flow systems to optimize reaction times and catalyst recovery. For example:

  • Catalyst Recycling : Pd catalysts can be reused 3–5 times without significant activity loss.

  • Solvent Recovery : Toluene or ethyl acetate can be distilled and reused.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Effects : It has shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its anticancer activity against human colorectal carcinoma cell lines, demonstrating promising results in inhibiting cancer cell proliferation .
  • Enzyme Inhibition : It interacts with specific enzymes and receptors, modulating their activity which is crucial for its pharmacological profile .

Applications in Medicinal Chemistry

The potential applications of 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile in medicinal chemistry include:

  • Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases.
  • Antimicrobial Agents : Due to its effectiveness against bacterial strains, it could be further explored as an antimicrobial agent.
  • Cancer Treatment : The anticancer properties suggest its use in developing novel anticancer therapies.

Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various benzimidazole derivatives, this compound exhibited significant cytotoxicity against HCT116 cell lines. The study utilized the Sulforhodamine B assay to determine IC50 values, with this compound demonstrating superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of substituted benzimidazole derivatives revealed that this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

  • Substituent Position : The placement of the 3,4-dichlorobenzyl group (position 1 in the target compound vs. position 2 in 3m ) drastically alters target specificity. The target compound lacks the oxo group present in 3m , which may reduce antitubercular activity but enhance solubility .
  • Amino Group Modifications: Replacing the 3,4-dichlorobenzylamino group with a 4-hydroxyphenylamino moiety (SE486-11) improves neuroblastoma cytotoxicity, likely due to enhanced hydrogen bonding with histone deacetylases (HDACs) .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Synthetic Yield
Target Compound 365.24 3.8 Low in water; soluble in DMSO Not reported
3m 380.04 4.2 Low in water 51% (preparative HPLC)
SE486-11 356.38 3.5 Moderate in ethanol Optimized via cytotoxicity screening
1-(2-Methoxyethyl)amino-3-propyl... 308.38 2.9 High in DMF Research-scale synthesis

Biological Activity

1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound notable for its potential pharmacological applications. This compound integrates a pyrido[1,2-a]benzimidazole core with a dichlorobenzyl amino group and a carbonitrile functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor function, leading to observable biological effects. The compound's unique structural features enhance its interaction with specific targets, contributing to its pharmacological profile.

Pharmacological Properties

The compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may act as a cytotoxic agent against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties, indicating potential effectiveness against various pathogens.
  • Anti-inflammatory Effects : The structural characteristics may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(4-Butylanilino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrileContains an aniline derivativeAnticancer and antimicrobialDifferent substituents on the aromatic ring affect activity
3-Methylpyrido(1,2-a)benzimidazole-4-carbonitrileLacks dichlorobenzyl substitutionLimited biological dataSimpler structure may limit activity
2-Ethyl-5-methylimidazo(4,5-b)pyridineImidazo-pyridine corePotentially neuroprotectiveDifferent core structure leads to distinct properties

Study on Cytotoxic Properties

A significant study evaluated the cytotoxic effects of benzimidazole derivatives in hypoxic tumor environments. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The study utilized proliferation assays and DNA destruction tests to establish the efficacy of these compounds in inducing apoptosis in hypoxic conditions .

Antimicrobial Activity Evaluation

Another investigation focused on the antimicrobial properties of benzimidazole derivatives. Compounds were tested against various Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) methods. The results demonstrated that derivatives with specific substitutions exhibited potent antibacterial activity compared to standard antibiotics .

Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of structure-activity relationships in determining the biological efficacy of benzimidazole derivatives. It was noted that modifications in functional groups significantly influenced the pharmacological profiles of these compounds. For instance, the presence of halogenated groups often enhanced antibacterial activity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodology : The compound is synthesized via multicomponent reactions or stepwise substitutions. Key steps include:

  • Use of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes in one-pot reactions ().
  • Purification via preparative HPLC (51% yield) or recrystallization from ethanol/DMF ().
  • Critical reagents: 3,4-dichlorobenzylamine, methylpyrido[1,2-a]benzimidazole precursors.
    • Data Table :
DerivativeYieldPurification MethodKey SolventsHRMS Confirmation
Compound 3m ()51%Preparative HPLCDMSO380.0363 [M−H]+
Compound 3v ()90%Ethanol/DMF recrystallizationEthanol, DMFCalculated/Experimental match
  • Reference :

Q. How is the compound characterized using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., δ = 2.36 ppm for CH3, 7.45–7.55 ppm for aromatic protons) ().
  • HRMS : Confirm molecular weight (e.g., 380.0363 [M−H]+) ().
  • IR : Identify functional groups (e.g., nitrile stretch at ~2231 cm⁻¹) ( ).
    • Best Practices : Use deuterated solvents (e.g., [D6]DMSO) and reference standards for spectral alignment.

    • Reference :

Q. What initial biological activities have been reported for this compound?

  • Findings :

  • Anti-tuberculosis activity against multidrug-resistant (MDR) strains ().

  • Cytotoxicity in neuroblastoma models (IC₅₀ < 1 µM in SK-N-BE(2)C cells) ().

    • Methodology :
  • In vitro assays : Minimum inhibitory concentration (MIC) testing for TB ().

  • Cell viability screens : MTT assays for neuroblastoma ().

    • Reference :

Advanced Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

  • Strategies :

  • Solvent optimization : Use DMF for higher solubility of intermediates ().
  • Temperature control : Maintain 0–50°C during azide coupling ( ).
  • Purification : Compare preparative HPLC (51% yield) vs. recrystallization (90% yield) ().
    • Troubleshooting : Low yields may arise from steric hindrance of the 3,4-dichlorobenzyl group; consider tert-butyl protection for reactive amines.

    • Reference :

Q. What strategies are recommended to resolve discrepancies in NMR spectral data?

  • Approach :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals (e.g., 7.45–7.55 ppm in ).
  • Variable temperature NMR : Mitigate signal broadening caused by dynamic processes.
  • HRMS cross-validation : Ensure molecular formula matches (e.g., 380.0363 [M−H]+ in ).
    • Case Study : Aromatic proton multiplicity in (δ = 7.20–7.25 ppm) was resolved using HSQC to confirm coupling patterns.

    • Reference :

Q. How does structural modification of the pyrido[1,2-a]benzimidazole core influence biological activity?

  • SAR Insights :

  • Substituent effects :
  • 3,4-Dichlorobenzyl enhances anti-TB activity ().
  • 4-Carbonitrile group improves metabolic stability ().
  • Data Table :
ModificationBiological ImpactReference
3-Methyl groupReduces hepatotoxicity
4-HydroxyphenylaminoIncreases cytotoxicity
  • Methodology :

  • Synthesize analogs (e.g., 2-benzyl-1-[(4-hydroxyphenyl)amino] derivatives) and test in dose-response assays ( ).

    • Reference :

Q. What in vivo models are suitable for evaluating the compound’s efficacy against multidrug-resistant pathogens?

  • Models :

  • Murine TB model : Assess bacterial load reduction in lungs ().
  • Xenograft neuroblastoma : Evaluate tumor regression ().
    • Methodology :
  • Dosing : 10–50 mg/kg/day via oral gavage.
  • Endpoint analysis : Histopathology, pharmacokinetic profiling (t₁/₂, Cmax).
    • Safety : Monitor hepatic enzymes due to dichlorobenzyl-related hepatotoxicity risks ( ).

    • Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.